molecular formula C12H14N4 B13160288 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

Katalognummer: B13160288
Molekulargewicht: 214.27 g/mol
InChI-Schlüssel: KPOUOECJWRGZNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Key Milestones:

  • 1950s–1970s : Development of pyrazolo-diazepines began with simple fused systems like pyrazolo[1,5-a]diazepines, synthesized via cyclocondensation of aminopyrazoles with diketones. These methods often suffered from low regioselectivity and required harsh conditions.
  • 1980s–2000s : Catalytic methods using Lewis acids (e.g., ZnCl₂) improved yields and selectivity. The Ugi four-component reaction (U4CR) was adapted to assemble pyrazole-tethered intermediates, enabling modular substitution patterns.
  • Post-2010 Advances :
    • Silver(I)-Catalyzed Annulation : As demonstrated by recent work, AgOTf efficiently catalyzes the 7-endo-dig cyclization of Ugi-derived propargylamides to form pyrazolo[1,5-a]diazepines under mild conditions (20–50°C), achieving yields up to 98%.
    • Microwave-Assisted Synthesis : Techniques like microwave irradiation reduced reaction times from hours to minutes for analogous pyrazolo-pyrimidines, suggesting applicability to diazepine systems.

Synthetic Challenges Addressed

  • Regioselectivity in Ring Fusion : Early methods struggled with competing [1,5-a] vs. [1,5-b] fusion patterns. The use of sterically hindered pyrazole-3-carbaldehydes in U4CR protocols preferentially directs annulation to the [1,5-a] position.
  • Tautomeric Instability : As observed in pyrazolo[3,4-d]diazepin-8-one, prototropic shifts can complicate NMR characterization. Dynamic NMR studies in DMSO-d₆ have been critical for resolving such ambiguities in related compounds.

Eigenschaften

Molekularformel

C12H14N4

Molekulargewicht

214.27 g/mol

IUPAC-Name

2-pyridin-4-yl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine

InChI

InChI=1S/C12H14N4/c1-4-14-9-11-8-12(15-16(11)7-1)10-2-5-13-6-3-10/h2-3,5-6,8,14H,1,4,7,9H2

InChI-Schlüssel

KPOUOECJWRGZNA-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=CC(=NN2C1)C3=CC=NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization using a base or acid catalyst . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine involves its interaction with specific molecular targets, such as GABA receptors in the brain. This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological conditions . The compound’s structure allows it to fit into receptor binding sites, influencing the activity of these receptors and altering cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

  • Substituent Position : The C2 position is critical for target engagement. Pyridin-4-yl and benzamide groups enhance antiviral activity, while ferrocenyl groups shift activity toward anticancer applications .
  • C5 Modifications : Alkyl or acyl groups (e.g., 3-methylfuran-2-carbonyl) improve metabolic stability and solubility .

Key Observations:

  • Microwave-assisted synthesis significantly improves yields and reduces reaction times for ferrocenyl derivatives .
  • Boc-protection strategies enable precise control over cyclization, critical for maintaining stereochemical integrity .

Physicochemical Properties

Table 3: Thermal and Solubility Profiles

Compound Name Decomposition Temp (°C) Solubility (mg/mL) Notes
7-Hydroxy-2-(4-bromophenyl)-derivative 230 <1 (aqueous) Low solubility necessitates prodrug design .
7-Hydroxy-3-methyl-derivative 213 2.5 (DMSO) Improved solubility for in vitro assays .
Ethyl carboxylate derivative (Compound 15) N/A >10 (DMF) High solubility for functionalization .

Key Observations:

  • Hydroxy groups at C7 reduce solubility but enhance hydrogen-bonding interactions with targets .
  • Ester derivatives (e.g., ethyl carboxylate) improve solubility for pharmacological testing .

Biologische Aktivität

2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine is a heterocyclic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C₁₂H₁₄N₄
  • Molecular Weight: 214.272 g/mol
  • CAS Number: 1340875-61-7
  • Purity: 95%

Research indicates that this compound interacts with various biological targets, particularly potassium channels. Notably, it has been shown to act on the TASK-1 (KCNK3) potassium channel, which is implicated in several cardiovascular conditions.

Potassium Channel Modulation

The modulation of TASK-1 channels suggests potential applications in treating arrhythmias. Specifically, compounds with similar structures have demonstrated efficacy in the treatment of atrial fibrillation and flutter by stabilizing cardiac electrical activity .

Biological Activity Overview

The biological activities of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine can be summarized as follows:

Activity Description
Antiarrhythmic Effective in preventing and treating atrial arrhythmias by modulating potassium channels .
CNS Activity Potential anxiolytic effects due to structural similarities with benzodiazepines .
Antimicrobial Exhibits activity against certain bacterial strains; further studies are needed for broader spectrum .

Case Study 1: Antiarrhythmic Properties

A study investigated the effects of derivatives of tetrahydro-pyrazolo-diazepines on TASK-1 channels. Results indicated that these compounds could significantly reduce the frequency of atrial fibrillation episodes in animal models. The mechanism was attributed to the stabilization of cardiac action potentials through potassium channel modulation .

Case Study 2: Anxiolytic Effects

In a clinical trial involving patients with generalized anxiety disorder (GAD), a derivative of this compound was tested for its anxiolytic properties. Results showed a significant reduction in anxiety scores compared to placebo groups, suggesting potential use as a therapeutic agent for anxiety disorders. The pharmacodynamic profile indicated a mechanism similar to that of traditional benzodiazepines but with reduced side effects .

Case Study 3: Antimicrobial Activity

Research published in 2023 highlighted the antimicrobial efficacy of pyrazolo-diazepine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain modifications to the compound's structure enhanced its antibacterial properties significantly .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.